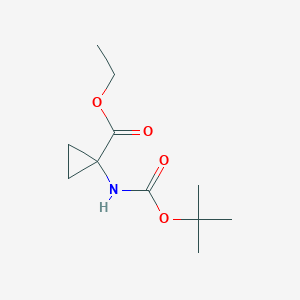

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXFYABGAOGXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437220 | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107259-05-2 | |

| Record name | 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Structural and Methodological Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of a Constrained Scaffold

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures that offer both metabolic stability and precise conformational control is paramount. Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, a seemingly simple building block, embodies these desirable characteristics. Its rigid cyclopropane core introduces a defined three-dimensional geometry into target molecules, a feature widely exploited to enhance biological activity and fine-tune pharmacokinetic properties.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function, coupled with an ethyl ester, makes it a versatile intermediate for peptide synthesis and the construction of complex pharmaceutical agents.[2]

This guide provides an in-depth analysis of this compound's structural features, the methodologies for its characterization, and the underlying scientific principles that govern these analytical choices. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable synthetic intermediate.

Physicochemical Identity

A clear definition of the molecule's fundamental properties is the cornerstone of any rigorous scientific investigation.

| Property | Value | Source |

| IUPAC Name | ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [3] |

| CAS Number | 107259-05-2 | [3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [5] |

| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [3][4] |

| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [4] |

Synthesis and Purification: A Validated Workflow

The most common and reliable synthesis of the title compound involves the N-protection of the corresponding amino acid ester. The choice of the Boc group is strategic; it is stable under a wide range of conditions but can be removed cleanly under acidic conditions, ensuring orthogonality in multi-step syntheses.

Synthetic Protocol: N-Boc Protection

This protocol describes a standard procedure for the protection of an amino ester using Di-tert-butyl dicarbonate (Boc₂O).

Principle: The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 1-aminocyclopropanecarboxylate hydrochloride in a suitable solvent such as Dichloromethane (DCM) or a mixture of Dioxane and water.

-

Base Addition: Cool the solution in an ice bath (0 °C). Add triethylamine (typically 2.2 equivalents) dropwise to the stirred solution. The TEA serves to deprotonate the amine hydrochloride salt, liberating the free amine.

-

Reagent Addition: To the resulting solution, add Di-tert-butyl dicarbonate (Boc₂O, typically 1.1 equivalents).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amino ester is fully consumed.[6]

-

Work-up:

-

Dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess TEA, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the N-Boc protection synthesis.

Core Structural Analysis

The unequivocal determination of a molecule's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Protons on the methylene group of the ethyl ester, split by the adjacent methyl group. |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group, showing no coupling. |

| ~1.40 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group. |

| ~1.10 | Multiplet (m) | 2H | Cyclopropane -CH₂- | Diastereotopic methylene protons on the cyclopropane ring. |

| (Variable) | Broad Singlet (br s) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~173 | C =O (Ester) | Carbonyl carbon of the ethyl ester group. |

| ~155 | C =O (Carbamate) | Carbonyl carbon of the Boc protecting group. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~35 | C (Quaternary) | Quaternary carbon of the cyclopropane ring bonded to N and COOEt. |

| ~28 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. |

| ~17 | Cyclopropane -CH₂ - | Methylene carbons of the cyclopropane ring. |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl ester. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3400 | N-H Stretch | Amide | A sharp to medium peak indicating the N-H bond of the carbamate. |

| 2980-2930 | C-H Stretch | Alkane (sp³) | Strong absorptions from the C-H bonds in the ethyl and tert-butyl groups. |

| ~1735 | C=O Stretch | Ester | A strong, sharp peak characteristic of the ester carbonyl group. |

| ~1700 | C=O Stretch | Carbamate | A strong, sharp peak for the carbonyl of the Boc group, often slightly lower than the ester.[7] |

| ~1520 | N-H Bend | Amide | A medium intensity peak associated with the bending of the N-H bond.[7] |

| ~1160 | C-O Stretch | Ester/Carbamate | Strong C-O stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion:

-

[M+H]⁺: m/z 230.14

-

[M+Na]⁺: m/z 252.12

-

-

Key Fragmentation Pathways: A primary and highly characteristic fragmentation is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion.

-

Loss of C₄H₈ (isobutylene, 56 Da) from [M+H]⁺ → m/z 174

-

Loss of the entire Boc group (100 Da) from [M+H]⁺ → m/z 130

-

X-ray Crystallography

Should a suitable single crystal be obtained, X-ray crystallography offers the most definitive structural proof by providing a three-dimensional map of electron density.[8][9]

Principle: X-rays are diffracted by the ordered array of molecules in a crystal. The resulting diffraction pattern is mathematically analyzed to determine the precise location of each atom in space, yielding accurate bond lengths, bond angles, and torsional angles.[10]

Expected Insights for This Molecule:

-

Conformation: It would reveal the preferred conformation of the flexible ethyl ester and Boc groups relative to the rigid cyclopropane ring.

-

Bond Parameters: Precise measurement of the C-C bond lengths within the strained cyclopropane ring and the geometry of the carbamate and ester groups.

-

Intermolecular Interactions: It would identify any hydrogen bonding (e.g., involving the N-H group and a carbonyl oxygen of a neighboring molecule) or van der Waals interactions that dictate the crystal packing.

Caption: Logical relationships in the structural analysis workflow.

Applications and Significance in Research

This compound is not merely an academic curiosity; it is a key player in the synthesis of high-value molecules.

-

Constrained Peptidomimetics: The cyclopropane ring serves as a rigid scaffold to mimic peptide turns or to constrain the side chains of amino acids, often leading to enhanced receptor binding affinity and enzymatic stability.

-

Improved Pharmacokinetics: Introducing a cyclopropyl group can block sites of metabolism, thereby increasing the half-life of a drug molecule in the body.[1]

-

Fine-Tuning Polarity: The compact, lipophilic nature of the cyclopropane ring can be used to modulate the overall polarity and membrane permeability of a drug candidate.

Its structural rigidity and predictable reactivity make it an indispensable tool for medicinal chemists aiming to translate a lead compound into a viable drug candidate.

References

- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]

- 2. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]

- 3. This compound [synhet.com]

- 4. chem-space.com [chem-space.com]

- 5. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to CAS 107259-05-2: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to unlocking novel pharmacological activities and optimizing drug-like properties. Among these, the cyclopropane ring has emerged as a valuable bioisostere, capable of enhancing potency, modulating conformation, and improving metabolic stability. This guide provides an in-depth technical overview of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (CAS Number: 107259-05-2) , a pivotal building block that serves as a gateway to a diverse array of complex molecules with therapeutic potential.

Core Molecular Attributes and Physicochemical Profile

Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate, a stable, white to off-white solid, is a derivative of 1-aminocyclopropanecarboxylic acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the ethyl ester at the carboxylic acid position renders it an ideal intermediate for peptide synthesis and the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of CAS 107259-05-2

| Property | Value | Source |

| IUPAC Name | Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | [2] |

| CAS Number | 107259-05-2 | [2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [2] |

| Molecular Weight | 229.27 g/mol | [2] |

| Melting Point | 44-46 °C | [1] |

| Boiling Point (Predicted) | 307.0 ± 21.0 °C | [1] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General Knowledge |

Chemical Structure:

Caption: 2D Structure of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate.

Strategic Importance in Medicinal Chemistry: The Power of the Cyclopropane Moiety

The incorporation of a cyclopropane ring into a drug candidate can have profound effects on its biological profile. This is due to the unique electronic and conformational properties of this three-membered ring system. The high s-character of the carbon-carbon bonds imparts vinyl-like properties, while the rigid structure can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target. Furthermore, the cyclopropane ring is often more resistant to metabolic degradation compared to linear alkyl chains, thus improving the pharmacokinetic profile of a drug.

This building block, CAS 107259-05-2, provides a convenient and efficient means to introduce this valuable cyclopropane moiety into a wide range of molecular scaffolds.

Synthesis and Manufacturing Overview

The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate is a well-established process, typically proceeding via the protection of the amino group of ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.

Standard Laboratory-Scale Synthesis Protocol

Reaction:

References

Synthesis and Characterization of Constrained Amino Acids: A Guide to Engineering Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Constrained amino acids are indispensable tools in modern medicinal chemistry and drug discovery. By restricting the conformational flexibility of peptides and peptidomimetics, these unique building blocks enhance metabolic stability, improve receptor affinity and selectivity, and lock bioactive conformations.[1][2][3] This guide provides a comprehensive overview of the core strategies for the synthesis of constrained amino acids and the analytical techniques required for their thorough characterization. We delve into the causality behind experimental choices, offering field-proven insights into asymmetric synthesis, ring-closing metathesis (RCM), and other cyclization strategies. Furthermore, we detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy to elucidate the three-dimensional structure of these complex molecules. This document is intended to be a practical and authoritative resource for researchers aiming to leverage conformational constraint in the design of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are nature's versatile signaling molecules, but their therapeutic potential is often hindered by poor proteolytic stability and high conformational flexibility, which can lead to reduced binding affinity for their biological targets.[2] The incorporation of constrained amino acids addresses these limitations by reducing the entropic penalty upon binding and stabilizing secondary structures like β-turns and helices.[2][4][5] This has led to the development of potent and selective drugs, including anticoagulants, ACE inhibitors, and anti-diabetic agents.[6] This guide provides the foundational knowledge to both create and validate these critical molecular scaffolds.

Part I: Core Synthetic Strategies

The synthesis of a constrained amino acid is a deliberate exercise in molecular engineering. The chosen strategy depends entirely on the desired type of constraint—be it a gem-disubstituted α-carbon to restrict torsional angles or a cyclic system to lock the backbone into a specific geometry.

Chapter 1: Asymmetric Synthesis of Acyclic Constrained Amino Acids

The simplest form of constraint is the α,α-disubstituted amino acid, where the α-hydrogen is replaced by a second substituent.[7][8] This modification sterically hinders rotation around the N-Cα and Cα-C bonds, significantly limiting the available conformational space.

The primary challenge is the stereocontrolled construction of the quaternary α-carbon. Modern methods have moved beyond classical approaches to embrace catalytic asymmetric synthesis. A particularly powerful strategy involves the dual catalysis of copper (Cu) and iridium (Ir) for the stereodivergent α-allylation of aldimine esters.[9] This method is notable because it allows access to all four possible product stereoisomers from the same set of starting materials simply by selecting the appropriate combination of chiral catalysts.[9] This provides exceptional control and flexibility in generating stereochemically diverse libraries for structure-activity relationship (SAR) studies.

Chapter 2: Cyclization via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of macrocyclic peptides and amino acids.[10][11] The reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new carbon-carbon double bond between two pre-existing olefinic side chains within a peptide sequence.[10]

Causality Behind the Choice: RCM is favored for its remarkable functional group tolerance, allowing it to proceed on fully elaborated peptides without the need for extensive protecting group strategies.[10][12] It creates a robust, non-reducible carbon-carbon tether, which is more stable in biological systems than a disulfide bridge. This strategy is highly effective for creating five- to seven-membered rings to generate constrained α-amino acid derivatives or for cross-linking residues at i and i+4 or i+7 positions to stabilize α-helices.[10][12]

Caption: General workflow for synthesizing a constrained peptide via RCM.

Chapter 3: Specialized Ring Structures

Small, strained rings introduce sharp, well-defined conformational constraints.

-

Cyclopropyl Amino Acids: These are rigid structures that can be considered dipeptide isosteres or conformationally restricted alanine or phenylalanine analogues.[13][14] Syntheses often involve carbene or ylide additions to alkenes or cobalt-catalyzed asymmetric reductive additions.[14][15][16] Chiral amino acids with cyclopropyl fragments are of significant interest as they are found in several drug candidates.[15]

-

Aziridine-Containing Amino Acids: The three-membered aziridine ring is a versatile synthetic intermediate.[17] These constrained amino acids can be embedded within peptide chains and subsequently opened by various nucleophiles to create novel, functionalized peptides.[18][19] The synthesis typically involves the ring closure of amino alcohols, for example, via a modified Wenker synthesis.[17][20]

Part II: The Analytical Toolkit for Characterization

Synthesizing the molecule is only half the battle. A rigorous and multi-faceted characterization strategy is essential to confirm not only the covalent structure and purity but also the three-dimensional conformation that was the goal of the synthesis.

Chapter 4: Foundational Analysis: Structure, Purity, and Mass

Every synthesized compound must first be subjected to a standard suite of analytical techniques.

| Technique | Purpose | Key Information Gained |

| RP-HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity), presence of impurities. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms expected molecular weight, provides fragmentation data for sequence verification (MS/MS). |

| 1D NMR (¹H, ¹³C) | Covalent Structure Confirmation | Chemical shifts, coupling constants, and integration confirm the bonding framework of the molecule. |

Trustworthiness through Orthogonality: These techniques are complementary. HPLC confirms that you have a single major component, MS confirms it has the correct mass, and NMR confirms it has the correct covalent structure. Relying on only one of these is insufficient for validating a novel constrained amino acid.

Chapter 5: Elucidating 3D Conformation in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the solution-state conformation of constrained molecules. While 1D NMR confirms the structure, 2D NMR techniques provide through-bond and through-space correlations that define the molecule's shape.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically 2-3 bonds apart), helping to assign spin systems within amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Extends COSY to show correlations between all protons within a single amino acid residue's spin system.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis. It detects protons that are close in space (<5 Å), regardless of whether they are close in the covalent structure. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing quantitative distance restraints for molecular modeling.

Chapter 6: The Gold Standard: Solid-State Conformation

X-ray Crystallography: For molecules that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecular structure in the solid state.[21][22] It is the ultimate arbiter for confirming the success of a design strategy aimed at achieving a specific conformation.[21] While solution dynamics are absent, a crystal structure provides precise bond lengths, bond angles, and torsional angles that can validate computational models and confirm the presence of intended secondary structures like β-turns or helices.[23][24]

Caption: Decision logic for choosing appropriate characterization techniques.

Chapter 7: Assessing Global Secondary Structure

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure content of a peptide in solution.[25][26] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum has characteristic shapes for different secondary structures:

-

α-Helix: Strong positive band around 192 nm and two strong negative bands at ~208 nm and ~222 nm.

-

β-Sheet: Negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Strong negative band around 198 nm.

CD is an excellent tool for rapidly screening a series of constrained peptides to see if the intended conformational bias (e.g., increased helicity) has been achieved.

Part III: Field-Proven Methodologies

This section provides actionable, step-by-step protocols for key synthetic and analytical procedures.

Protocol 7.1: Synthesis of a Cyclopentenylglycyl Peptide via RCM

This protocol is adapted from methodologies demonstrating the RCM of α,α-diallylglycyl peptides.[27]

Objective: To cyclize a linear peptide containing an α,α-diallylglycine residue to form a constrained cyclopentenylglycine residue.

Materials:

-

Linear Peptide-Resin (e.g., Fmoc-Ala-DiallylGly-Leu-Rink Amide Resin)

-

Standard solid-phase peptide synthesis (SPPS) reagents (DMF, Piperidine, coupling agents).[28]

-

Grubbs' First Generation Catalyst

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Reversed-Phase HPLC system

Step-by-Step Methodology:

-

Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS protocols. The α,α-diallylglycine is incorporated as a protected Fmoc-amino acid derivative.[28]

-

On-Resin Cyclization:

-

Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Prepare a 5-10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCM.

-

Drain the resin and add the catalyst solution.

-

Agitate the reaction vessel under an inert atmosphere (N₂ or Ar) for 2 hours at room temperature. Repeat with a fresh portion of catalyst for another 2 hours to ensure complete conversion.

-

-

Washing: Wash the resin thoroughly with DCM (5x), DMF (3x), and DCM (3x) to remove the ruthenium catalyst and byproducts.

-

Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail for 2-3 hours.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet. Dissolve the peptide in a water/acetonitrile mixture and lyophilize.

-

Purification: Purify the crude cyclic peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Validation (Self-Validating System):

-

Confirm the mass of the purified product via LC-MS. The mass should correspond to the linear peptide minus 28 Da (loss of ethylene).

-

Confirm purity is >95% by analytical RP-HPLC.

-

Confirm the structure via ¹H NMR, observing the disappearance of terminal allyl proton signals and the appearance of new cyclopentenyl olefinic proton signals.

-

Protocol 7.2: Conformational Analysis by 2D NOESY

Objective: To obtain through-space proton-proton distance restraints to define the solution conformation of a constrained peptide.

Materials:

-

Lyophilized, purified constrained peptide (>95% purity)

-

NMR-compatible solvent (e.g., D₂O, CD₃OH, or H₂O/D₂O 9:1 for amide proton observation)

-

High-field NMR spectrometer (≥ 600 MHz recommended for resolution)

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~1-5 mg of the peptide in 0.5 mL of the chosen NMR solvent. For observation of exchangeable amide protons, use a 90% H₂O/10% D₂O mixture.

-

Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to ensure proper sample concentration and assess signal dispersion.

-

Acquisition of 2D TOCSY: Run a 2D TOCSY experiment to assign all protons within each amino acid's spin system. This is critical for the unambiguous assignment of NOESY cross-peaks later.

-

Acquisition of 2D NOESY:

-

Set up a 2D NOESY experiment. A key parameter is the mixing time (τm) . This is the period during which magnetization transfer (the NOE) occurs.

-

Run a series of NOESY experiments with varying mixing times (e.g., 100 ms, 200 ms, 400 ms) to build up a reliable NOE curve and ensure that observed cross-peaks arise from direct interactions, not spin diffusion.

-

For peptides, a mixing time of 200-300 ms is often a good starting point.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the cross-peaks. A cross-peak between proton Hₐ and Hₓ indicates they are close in space. Use the TOCSY data to confirm assignments.

-

Interpretation: Look for key long-range NOEs. For example, an NOE between an alpha proton (Hα) of residue i and the amide proton (HN) of residue i+3 is a hallmark of a helical conformation. An NOE between the Hα of residue i and the Hα of residue i+1 is indicative of an extended or β-sheet conformation.

-

-

Structure Calculation (Optional): The assigned NOE cross-peak volumes can be converted into distance restraints and used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.

Conclusion and Future Outlook

The synthesis and characterization of constrained amino acids represent a synergistic interplay between creative organic synthesis and rigorous analytical science. The ability to rationally design and validate conformationally restricted molecules provides an unparalleled advantage in the development of peptide and peptidomimetic therapeutics. As synthetic methods become more sophisticated and analytical instruments more sensitive, the accessible chemical space for novel constrained building blocks will continue to expand, opening new avenues for targeting challenging biological systems like protein-protein interactions and driving the discovery of next-generation medicines.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of constrained alpha-amino acid derivatives via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 16. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 21. X-Ray Crystallographic Studies Of Designed Peptides : Characterization Of Novel Secondary Structures Of Peptides Containing Conformationally Constrained α-, β- And γ-Amino Acids And Polymorphic Peptide Helices [etd.iisc.ac.in]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. biopharmaspec.com [biopharmaspec.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Modification of constrained peptides by ring-closing metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. chem.uci.edu [chem.uci.edu]

Literature review on Boc-protected cyclopropane amino acids

An In-depth Technical Guide to Boc-Protected Cyclopropane Amino Acids: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

Non-canonical amino acids (ncAAs) are foundational building blocks in modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced stability, permeability, and receptor selectivity.[1] Among these, cyclopropane-containing amino acids are of paramount interest due to the unique conformational constraints imposed by the three-membered ring.[2][3] This guide provides a comprehensive technical overview of Boc-protected cyclopropane amino acids, a critical class of reagents for drug discovery professionals. We will delve into the causality behind their conformational influence, explore key synthetic strategies with detailed protocols, and highlight their application in creating next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.

The Rationale: Why Constrain Peptides with Cyclopropane Rings?

Linear peptides often suffer from significant therapeutic drawbacks, primarily their high conformational flexibility. This flexibility can lead to poor receptor binding affinity (due to a high entropic penalty upon binding) and susceptibility to proteolytic degradation.[4] Introducing rigid structural elements is a classic medicinal chemistry strategy to overcome these limitations.[5][6]

The cyclopropane ring is an exceptionally effective tool for this purpose. Its rigid, three-dimensional structure fundamentally restricts the torsional angles of the peptide backbone (φ, ψ) and the side-chain (χ), pre-organizing the molecule into a specific, bioactive conformation.[7][8] This conformational locking can lead to:

-

Enhanced Potency: By reducing the entropic cost of binding to a biological target.[7]

-

Improved Metabolic Stability: The unnatural cyclopropyl scaffold is resistant to enzymatic degradation.[1][3]

-

Increased Receptor Selectivity: Fixing the orientation of pharmacophoric groups can favor binding to a specific receptor subtype.[1]

-

Modulated Cell Permeability: The introduction of rigid tethers like cyclopropane can drastically enhance the cell permeability of cyclic peptides.[9]

The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for the amine functionality during synthesis. Its stability in basic and nucleophilic conditions, combined with its facile removal under acidic conditions (orthogonality), makes it indispensable for multi-step peptide synthesis.[10][11]

Diagram: The Role of Conformational Constraint

Caption: Impact of cyclopropane-induced conformational constraint on peptide properties.

Core Synthetic Strategies

The synthesis of Boc-protected cyclopropane amino acids can be broadly categorized by the method used to construct the cyclopropane ring. The choice of strategy depends on the desired stereochemistry, substitution pattern, and scalability.

Diagram: Overview of Synthetic Pathways

Caption: Major synthetic routes to Boc-protected cyclopropane amino acids.

The Simmons-Smith Cyclopropanation

This classic reaction provides a reliable and stereospecific method for converting an alkene into a cyclopropane.[12] The reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or, more commonly in modern synthesis, diethylzinc (the Furukawa modification).[13][14] A key advantage is its wide functional group tolerance.[14]

Causality: The reaction proceeds via a concerted "butterfly" transition state where the methylene group is delivered to the same face of the double bond, thus preserving the alkene's stereochemistry in the product cyclopropane. For alkenes with directing groups like allylic alcohols, the reagent coordinates to the hydroxyl group, directing the cyclopropanation to the syn face with high diastereoselectivity.

Experimental Protocol: General Simmons-Smith Cyclopropanation (Furukawa Modification)

-

Preparation: Under an inert atmosphere (e.g., Argon), dissolve the alkene substrate (1.0 equiv) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of diethylzinc (Et₂Zn, ~1.5-2.0 equiv) dropwise.

-

Carbenoid Formation: Add diiodomethane (CH₂I₂, ~1.5-2.0 equiv) dropwise to the stirring solution. The rate of addition should be controlled to manage any exotherm.

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Dilute the mixture with DCM and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Transition-Metal-Catalyzed Cyclopropanation

Transition-metal catalysis offers powerful and versatile methods for cyclopropanation, often providing access to stereoisomers that are difficult to obtain through other means and enabling highly enantioselective transformations.[15] These reactions typically involve the metal-catalyzed decomposition of a diazo compound to form a metal-carbene intermediate, which then reacts with an alkene.

Key Methodologies:

-

Rhodium (Rh) Catalysis: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are highly effective for the cyclopropanation of alkenes with diazoesters. This method can achieve exceptional trans-selectivity for the synthesis of 1-aryl-2-amino-cyclopropane carboxylates.[16]

-

Ruthenium (Ru) Catalysis: Chiral Ruthenium-salen complexes have been successfully employed in the asymmetric cyclopropanation of styrenes to produce trans-cyclopropyl β-amino acids with excellent yields and enantioselectivities.[17][18]

-

Cobalt (Co) Catalysis: Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrin ligands facilitates the asymmetric radical cyclopropanation of dehydroaminocarboxylates, yielding products with high enantioselectivity and (Z)-diastereoselectivity.[19]

Table 1: Comparison of Catalytic Asymmetric Cyclopropanation Methods

| Catalyst System | Substrate Example | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral (Salen)Ru(II) | Styrene + EDA | High | >25:1 (trans:cis) | 90-99% | [17][18] |

| Chiral Dirhodium (Rh₂(TBSP)₄) | N-vinylphthalimide | Moderate | >98:2 (trans:cis) | 55% | [16] |

| Chiral Co(II)-Porphyrin | Dehydroaminocarboxylate | 75-98% | >20:1 (Z:E) | 84-99% | [19] |

Modular and Scalable Synthetic Routes

Recent efforts have focused on developing more practical and scalable routes that avoid hazardous or expensive reagents. A notable approach involves an intramolecular Hofmann rearrangement of a precursor derived from epichlorohydrin and a malonate.[1][20] This forms a bicyclic carbamate intermediate, which serves as a versatile building block. Subsequent nucleophilic ring-opening allows access to a diverse array of protected cyclopropane amino acids.[1][20] This strategy is powerful because it avoids transition metals and allows for the installation of various functionalities in a controlled manner.[21]

Boc-Protection and Deprotection: The Gatekeepers of Synthesis

The Boc group is fundamental to the successful synthesis and application of these amino acid derivatives. Proper handling during its installation and removal is critical to preserving yield and stereochemical integrity.

Boc-Protection

The standard method for introducing the Boc group is the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[22]

Experimental Protocol: N-Boc Protection of a Cyclopropane Amino Acid

-

Dissolution: Dissolve the cyclopropane amino acid (or its ester salt) (1.0 equiv) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

-

Basification: Add a base such as triethylamine (Et₃N, 1.5 equiv) or sodium bicarbonate (NaHCO₃, 2-3 equiv) and stir until the amino acid is fully dissolved.[23]

-

Boc₂O Addition: Add a solution of Boc₂O (1.1-1.2 equiv) in the organic solvent portion.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC (ninhydrin stain).

-

Work-up:

-

Concentrate the mixture in vacuo to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc₂O and byproducts.[23]

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid or 1M HCl).[23]

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the N-Boc protected amino acid.[23]

Boc-Deprotection

Cleavage of the Boc group is typically achieved under anhydrous acidic conditions.[10] The choice of acid can be critical, especially if other acid-labile groups are present in the molecule.

Experimental Protocol: N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected amino acid (1.0 equiv) in an anhydrous solvent, typically dichloromethane (DCM).

-

Acid Treatment: Add an excess of strong acid. Common choices include:

-

Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product is often an amine salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step (e.g., peptide coupling) or neutralized with a mild base to obtain the free amine.

Causality & Field Insight: The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which decomposes into isobutylene and a proton. Using scavengers like triethylsilane or anisole can be beneficial to trap the tert-butyl cation and prevent side reactions with sensitive functional groups (e.g., tryptophan or methionine residues).

Applications in Drug Discovery

The incorporation of Boc-protected cyclopropane amino acids into peptides has led to significant advances in therapeutic design. Their ability to rigidly control conformation makes them ideal for mimicking or stabilizing secondary structures like β-turns and helices.[1]

-

Peptidomimetics: These building blocks are used to create pseudopeptides with enhanced drug-like properties. Replacing a native amino acid with a cyclopropane analogue can lock the peptide into its bioactive conformation, as demonstrated in structural studies of enzyme inhibitors.[7]

-

Therapeutic Peptides: The naturally occurring cyclopropane amino acid, coronamic acid, is a component of the phytotoxin coronatine.[1] Synthetic analogues are being explored for various therapeutic applications, including the development of novel antibiotics and anti-cancer agents.

-

Drug Scaffolds: The rigid cyclopropane core is a privileged structure in medicinal chemistry.[1] Its derivatives are found in approved drugs and clinical candidates, highlighting its value as a bioisosteric replacement for other groups to fine-tune pharmacological profiles. For example, conformationally restricted amino acids are key components in drugs like the antidiabetic agent Saxagliptin.[2]

Conclusion and Future Outlook

Boc-protected cyclopropane amino acids are not merely esoteric chemical curiosities; they are enabling tools for rational drug design. By providing precise control over molecular conformation, they empower scientists to craft peptides and peptidomimetics with superior potency, selectivity, and metabolic stability. The continued development of novel, scalable, and stereoselective synthetic methods will further broaden their accessibility and application. As the pharmaceutical industry continues to explore complex biological targets and modalities beyond small molecules, the strategic use of conformationally constrained building blocks like these will be more critical than ever in the quest for new medicines.

References

- 1. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 13. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 17. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Semantic Scholar [semanticscholar.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. peptide.com [peptide.com]

- 24. fishersci.co.uk [fishersci.co.uk]

Physical and chemical properties of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

An In-depth Technical Guide to Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, reactivity, and established experimental protocols, offering field-proven insights into its application.

Introduction: The Strategic Value of a Constrained Amino Acid

This compound is a synthetic, non-proteinogenic amino acid derivative. Its structure is distinguished by three key features: a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester. The cyclopropane moiety introduces significant conformational rigidity, a desirable trait in medicinal chemistry. By constraining the molecular structure, cyclopropyl groups can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties.[1] The Boc group serves as a common and versatile protecting group for the amine, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[2] This combination of features makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly peptides and small molecule drugs.[1][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis.

Core Properties and Identifiers

The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | [4] |

| CAS Number | 107259-05-2 | [4][5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [5][6][7] |

| Molecular Weight | 229.27 g/mol | [6][7] |

| Appearance | Off-white to yellow solid | [8] |

| Boiling Point | 312.1 ± 31.0 °C (Predicted) | [8] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [8] |

| SMILES | CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | [4][5] |

| InChI Key | VBXFYABGAOGXRS-UHFFFAOYSA-N | [5] |

| Storage | Sealed in dry, room temperature conditions | [6] |

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

¹H NMR Spectroscopy: A proton NMR spectrum would exhibit characteristic signals: a triplet and a quartet for the ethyl ester protons (O-CH₂-CH₃), singlets for the nine protons of the tert-butyl group (C(CH₃)₃), and multiplets for the four cyclopropyl protons (CH₂-CH₂). A broad singlet corresponding to the N-H proton of the carbamate would also be present.[9]

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, the carbons of the ethyl group, the methyl carbons of the Boc group, and the carbons of the cyclopropane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the carbamate and the ester groups, typically found in the 1680-1750 cm⁻¹ region.[10][11] An N-H stretching vibration would be observed around 3100-3500 cm⁻¹.[11] Additionally, C-O stretching bands for the ester and carbamate would appear in the 1000-1300 cm⁻¹ fingerprint region.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) corresponding to the compound's molecular weight.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound is defined by the selective reactivity of its functional groups: the acid-labile Boc-protecting group and the ester, which is susceptible to hydrolysis.

Stability Profile

The Boc group is known for its stability towards most bases and nucleophiles, making it an excellent choice for orthogonal protection strategies.[2] However, it is readily cleaved under acidic conditions.[12][13] The ethyl ester is stable under neutral and mildly acidic conditions at room temperature but can be hydrolyzed under strong acidic or basic conditions, particularly with heating.

Key Reaction: N-Boc Deprotection

The removal of the Boc group is one of the most common and critical transformations for this molecule, liberating the primary amine for subsequent reactions, such as amide bond formation.

Mechanism: The deprotection proceeds via an acid-catalyzed mechanism. The carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., TFA or HCl). This facilitates the cleavage of the tert-butyl group as a stable tert-butyl carbocation. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[13] A potential side reaction is the alkylation of nucleophilic residues by the liberated tert-butyl cation, which can be mitigated by using "scavenger" reagents.[14]

Figure 1: General workflow for N-Boc deprotection.

Experimental Protocol: Acid-Catalyzed N-Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dioxane.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a 4M solution of HCl in dioxane (2-5 equivalents), dropwise.[15]

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Isolation: The resulting product, the amine salt (e.g., trifluoroacetate or hydrochloride), can often be used directly in the next step or purified further if necessary.

Key Reaction: Ester Hydrolysis (Saponification)

To unmask the carboxylic acid functionality, the ethyl ester can be hydrolyzed, a process commonly known as saponification when performed under basic conditions.

Mechanism: The reaction is a base-catalyzed nucleophilic acyl substitution. A hydroxide ion (from NaOH or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the free carboxylic acid.

Figure 2: General workflow for ester hydrolysis (saponification).

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.

-

Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

-

Acidification: Cool the mixture to 0 °C and carefully acidify with a cold aqueous acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extraction and Isolation: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Synthesis and Applications in Drug Discovery

This compound is typically synthesized by protecting the amino group of ethyl 1-aminocyclopropanecarboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][16]

Its primary application lies in its use as a constrained building block in the synthesis of peptidomimetics and other small molecule therapeutics.[1] The rigid cyclopropane scaffold helps to lock the molecule into a specific conformation, which can lead to:

-

Increased Potency: A pre-organized conformation can reduce the entropic penalty of binding to a receptor or enzyme active site.

-

Enhanced Selectivity: The defined shape can favor binding to a specific target over off-targets.

-

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism that would otherwise be susceptible to enzymatic degradation.

These attributes have led to the incorporation of cyclopropane-containing amino acids into drugs targeting a wide range of diseases, including those affecting the cardiovascular and central nervous systems, as well as in anticancer and anti-inflammatory agents.[1]

Safety and Handling

It is essential to handle this chemical with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always consult the latest Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a synthetically versatile and valuable building block. Its well-defined physicochemical properties and predictable reactivity, centered on the selective deprotection of the Boc group and hydrolysis of the ethyl ester, allow for its strategic incorporation into complex molecular architectures. The conformational constraint provided by the cyclopropane ring offers significant advantages in designing potent, selective, and metabolically stable drug candidates, solidifying its importance in modern medicinal chemistry.

References

- 1. cas 681807-59-0|| where to buy ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate [english.chemenu.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylate - Protheragen [protheragen.ai]

- 4. This compound [synhet.com]

- 5. chem-space.com [chem-space.com]

- 6. 107259-05-2|this compound|BLD Pharm [bldpharm.com]

- 7. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | C11H19NO4 | CID 71607252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | 613261-19-1 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. benchchem.com [benchchem.com]

- 15. reddit.com [reddit.com]

- 16. rsc.org [rsc.org]

The Cyclopropane Ring: From Anesthetic Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Discovery and History of Cyclopropanecarboxylic Acid Derivatives

Introduction: The Enduring Allure of the Three-Membered Ring

The cyclopropane ring, a seemingly simple triangular arrangement of three carbon atoms, holds a unique and powerful position in the landscape of organic chemistry and drug discovery. Its inherent ring strain, a consequence of compressed bond angles deviating significantly from the ideal 109.5°, imparts a fascinating blend of stability and reactivity. This reactivity, often likened to that of a carbon-carbon double bond, allows the cyclopropane moiety to engage in a diverse array of chemical transformations. Furthermore, its rigid, three-dimensional structure provides a valuable scaffold for orienting functional groups in a precise manner, enhancing interactions with biological targets. This guide will traverse the history of cyclopropanecarboxylic acid and its derivatives, from the initial synthesis of its parent hydrocarbon to its current status as a privileged motif in pharmaceuticals and agrochemicals.

Early History: The Dawn of Small-Ring Chemistry

The story of cyclopropane begins not with its carboxylic acid, but with the hydrocarbon itself. In 1881, the Austrian chemist August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction, treating 1,3-dibromopropane with sodium.[1][2] This discovery remained a chemical curiosity for nearly half a century until, in 1929, Velyien E. Henderson and George H. W. Lucas unveiled its potent anesthetic properties.[3][4] This led to its widespread clinical use, which persisted for decades despite its high flammability.[1][3]

The synthesis of the first cyclopropane derivative is credited to the English chemist William Henry Perkin Jr., a pioneer in the chemistry of alicyclic compounds. In 1884, while working in the laboratory of Adolf von Baeyer, Perkin reported the synthesis of a cyclopropane derivative, a landmark achievement at a time when the existence of such small, strained rings was met with skepticism.[5][6][7] His work, involving the reaction of ethylene bromide with sodiomalonic ester, laid the foundational groundwork for the synthesis of functionalized cyclopropanes.[8][9] The synthesis of cyclopropanecarboxylic acid itself was later established through methods such as the hydrolysis of cyclopropyl cyanide, which can be formed from the base-induced cyclization of 4-chlorobutyronitrile.[10][11]

The Evolution of Synthetic Methodologies

The journey from early, often low-yielding syntheses to modern, highly efficient and stereoselective methods for creating cyclopropanecarboxylic acid derivatives is a testament to the ingenuity of organic chemists.

The Simmons-Smith Reaction: A Classic Methylene Transfer

A significant breakthrough came in 1958 with the development of the Simmons-Smith reaction.[12][13] This method utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group (CH₂) to an alkene in a concerted and stereospecific manner.[12][14] This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. The reaction is particularly effective for the cyclopropanation of α,β-unsaturated esters, providing a direct route to cyclopropanecarboxylate esters.

The mechanism proceeds through the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid, which then forms a three-centered "butterfly-type" transition state with the alkene, leading to the cyclopropane and zinc iodide.[12][15]

This protocol is a representative example of a Simmons-Smith reaction for the synthesis of ethyl cyclopropanecarboxylate.

Materials:

-

Zinc-copper couple (prepared from zinc dust and copper(I) chloride)

-

Diiodomethane (CH₂I₂)

-

Ethyl acrylate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place the zinc-copper couple under a nitrogen atmosphere.

-

Add anhydrous diethyl ether to the flask.

-

A solution of diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be maintained.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

A solution of ethyl acrylate in anhydrous diethyl ether is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield ethyl cyclopropanecarboxylate.

Causality and Insights: The use of a zinc-copper couple is crucial for the activation of zinc. The reaction is stereospecific because the methylene transfer occurs in a single, concerted step. The workup with ammonium chloride is to quench unreacted organozinc species, and the sodium bicarbonate wash removes any acidic impurities.

Transition Metal-Catalyzed Cyclopropanation

The development of transition metal catalysis revolutionized the synthesis of cyclopropanes, offering high efficiency, and, most importantly, the ability to control stereochemistry. Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, such as ethyl diazoacetate (EDA), to generate a metal carbene intermediate, which then transfers the carbene to an alkene.[16]

Rhodium(II) carboxylates, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for this transformation.[17] The generally accepted mechanism involves the reaction of the rhodium catalyst with the diazo compound to form a rhodium carbene intermediate, with the loss of nitrogen gas. This electrophilic carbene then reacts with the alkene to form the cyclopropane ring and regenerate the catalyst.[18]

Caption: Generalized workflow for a transition metal-catalyzed cyclopropanation reaction.

The choice of catalyst and ligands can profoundly influence the diastereoselectivity and enantioselectivity of the reaction, allowing for the synthesis of specific stereoisomers.[19]

Comparison of Synthetic Methods

| Method | Reagents | Catalyst | Stereoselectivity | Advantages | Disadvantages |

| Simmons-Smith | CH₂I₂, Zn-Cu couple | None | Stereospecific (syn-addition) | High functional group tolerance; reliable for simple alkenes. | Stoichiometric zinc required; can be expensive. |

| Furukawa Mod. | CH₂I₂, Et₂Zn | None | Stereospecific (syn-addition) | Higher reactivity than traditional Simmons-Smith. | Diethylzinc is pyrophoric. |

| Rh-Catalyzed | Ethyl Diazoacetate | Rh₂(OAc)₄ | Diastereoselective (often trans) | High yields; catalytic; can be made enantioselective with chiral ligands. | Diazo compounds can be hazardous; catalyst can be expensive. |

| Cu-Catalyzed | Ethyl Diazoacetate | Cu(acac)₂, CuOTf | Diastereoselective | Less expensive than rhodium catalysts. | Often lower yields and selectivities than rhodium. |

Key Derivatives and Their Applications

The true value of cyclopropanecarboxylic acid lies in its derivatives, which are integral to numerous commercial products, particularly in the pharmaceutical and agrochemical industries.

Agrochemicals: The Pyrethroids

A major application of cyclopropanecarboxylic acid derivatives is in the synthesis of pyrethroid insecticides.[20] These synthetic compounds are analogues of the natural pyrethrins found in chrysanthemums. They are esters of a substituted cyclopropanecarboxylic acid, such as chrysanthemic acid.[21] The specific stereochemistry of the cyclopropane ring is crucial for their potent insecticidal activity.[2]

Pharmaceuticals: A Scaffold for Bioactivity

The cyclopropane ring is a common feature in many successful drugs. Its conformational rigidity and metabolic stability make it an attractive bioisostere for other groups, such as gem-dimethyl groups or double bonds.

Ciprofloxacin is a fluoroquinolone antibiotic that contains a cyclopropyl group attached to the quinolone core. This cyclopropyl group is crucial for its potent, broad-spectrum antibacterial activity.

Mechanism of Action: Ciprofloxacin targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][22] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[23] These enzymes are responsible for managing the topology of bacterial DNA during replication. Ciprofloxacin stabilizes the complex between these enzymes and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[22] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[20]

Caption: Mechanism of action of Ciprofloxacin.

Montelukast is a leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[15] It features a cyclopropane ring as part of its complex structure.

Mechanism of Action: Montelukast selectively antagonizes the cysteinyl leukotriene CysLT1 receptor.[24] Cysteinyl leukotrienes are inflammatory mediators released by cells like mast cells and eosinophils. When they bind to CysLT1 receptors in the airways, they cause bronchoconstriction, increased mucus secretion, and airway edema.[25] By blocking this interaction, montelukast prevents these effects, leading to bronchodilation and a reduction in inflammation.

Caption: Mechanism of action of Montelukast.

Future Outlook

The discovery and development of cyclopropanecarboxylic acid derivatives have been a journey of continuous innovation. From the early, challenging syntheses of small rings to the sophisticated catalytic methods of today, our ability to manipulate this versatile scaffold has grown immensely. The unique properties of the cyclopropane ring ensure that it will remain a valuable tool for chemists and drug discovery scientists. Future research will likely focus on the development of even more efficient and selective catalytic systems, as well as the incorporation of cyclopropane-containing motifs into new therapeutic agents and advanced materials. The legacy of Freund and Perkin Jr. continues to inspire the exploration of this fascinating three-membered ring, a cornerstone of modern chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Ciprofloxacin Lactate? [synapse.patsnap.com]

- 5. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. organicreactions.org [organicreactions.org]

- 14. orgosolver.com [orgosolver.com]

- 15. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sas.rochester.edu [sas.rochester.edu]

- 21. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 22. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Introduction: The Significance of a Constrained Amino Acid Analogue

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a conformationally constrained amino acid analogue of significant interest in medicinal chemistry and drug development. The cyclopropane ring imparts a rigid structure to the molecule, which can lead to enhanced biological activity, improved metabolic stability, and increased receptor selectivity when incorporated into peptides or small molecule drugs. The tert-butoxycarbonyl (Boc) protecting group on the amine and the ethyl ester functionality make this compound a versatile building block for solid-phase peptide synthesis and other synthetic methodologies. This document provides a detailed protocol for the synthesis of this valuable compound, grounded in established chemical principles.

Synthetic Strategy: Intramolecular Cyclization via a Phase-Transfer Catalyzed Alkylation

The synthesis of this compound is achieved through a robust and efficient two-step process commencing from commercially available starting materials. The overall strategy involves the initial preparation of a key intermediate, ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate, followed by an intramolecular cyclization under phase-transfer catalysis conditions to construct the desired cyclopropane ring.

Reaction Scheme

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorobutanoate

This initial step involves the alkylation of the enolate of ethyl 2-((tert-butoxycarbonyl)amino)acetate with 1-bromo-2-chloroethane.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Weight |

| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 203.24 | 50 | 10.16 g |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 60 | 2.40 g |

| 1-Bromo-2-chloroethane | 143.40 | 75 | 6.4 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 100 mL |

| Saturated aqueous ammonium chloride (NH4Cl) | - | - | 50 mL |

| Diethyl ether | - | - | 200 mL |